molecular formula C3H9N2O4P B14571085 (1,3-Diamino-3-oxopropyl)phosphonic acid CAS No. 61341-18-2

(1,3-Diamino-3-oxopropyl)phosphonic acid

Cat. No.: B14571085
CAS No.: 61341-18-2
M. Wt: 168.09 g/mol
InChI Key: AXRJBFXRRFEZJG-UHFFFAOYSA-N
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Description

(1,3-Diamino-3-oxopropyl)phosphonic acid is a chemical compound characterized by the presence of both amino and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diamino-3-oxopropyl)phosphonic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or employing the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often utilizes large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1,3-Diamino-3-oxopropyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can modify the amino groups or the phosphonic acid moiety.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups to the amino moieties.

Scientific Research Applications

(1,3-Diamino-3-oxopropyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Diamino-3-oxopropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition can occur through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: (1,3-Diamino-3-oxopropyl)phosphonic acid is unique due to the presence of both amino and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.

Properties

CAS No.

61341-18-2

Molecular Formula

C3H9N2O4P

Molecular Weight

168.09 g/mol

IUPAC Name

(1,3-diamino-3-oxopropyl)phosphonic acid

InChI

InChI=1S/C3H9N2O4P/c4-2(6)1-3(5)10(7,8)9/h3H,1,5H2,(H2,4,6)(H2,7,8,9)

InChI Key

AXRJBFXRRFEZJG-UHFFFAOYSA-N

Canonical SMILES

C(C(N)P(=O)(O)O)C(=O)N

Origin of Product

United States

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